6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole is a chemical compound belonging to the indole class of heterocyclic compounds, characterized by the presence of a methoxy group, a methyl group, and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to various receptor interactions and therapeutic applications.
The compound is synthesized through various organic chemistry methods, often involving the modification of existing indole derivatives. Research indicates that it can be derived from precursors such as 6-methoxy-2-methylindole and piperidine derivatives through processes like N-alkylation and palladium-mediated reactions .
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole can be classified as:
The synthesis of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole involves several key steps:
The molecular structure of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole can be represented as follows:
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electronic effects of the methoxy and methyl substituents, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for compounds like 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole often involves interaction with specific biological targets, such as receptors or enzymes.
Studies suggest that derivatives of this compound can modulate neurotransmitter systems, potentially influencing mood and cognitive functions .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole has potential applications in various scientific fields:
6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole (CAS 52157-86-5) is a heterocyclic compound with the molecular formula C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol. Its structure integrates an indole core substituted at the 6-position with a methoxy group, at the 2-position with a methyl group, and at the 3-position with a piperidin-4-yl moiety. The canonical SMILES representation is CC1=NC2=C(C=CC(=C2C1C3CCNCC3)OC
, and its InChIKey is ZZKYNPASLPMEFR-UHFFFAOYSA-N
[2] [4]. This molecular architecture positions it as a high-value scaffold in central nervous system (CNS) drug discovery, particularly for serotonin receptor modulation, due to its structural similarity to endogenous neurotransmitters and pharmacophores found in psychoactive agents.
Indole-piperidine hybrids represent privileged scaffolds in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, featured in >70 commercialized drugs spanning multiple therapeutic domains [3]. Its incorporation enhances blood-brain barrier (BBB) penetration—a critical attribute for neurotherapeutics—while contributing to conformational rigidity that improves target selectivity. Concurrently, the indole nucleus serves as a bioisostere for tryptamine neurotransmitters, enabling inherent affinity for monoamine receptors and transporters [6] [8].
The hybridization of these pharmacophores creates synergistic pharmacological properties:
Table 1: Molecular Properties of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole
Property | Value | Source |
---|---|---|
CAS Number | 52157-86-5 | [2] [4] |
Molecular Formula | C₁₅H₂₀N₂O | [2] [4] |
Molecular Weight | 244.33 g/mol | [4] |
SMILES | CC1=NC2=C(C=CC(=C2C1C3CCNCC3)OC | [4] |
Purity Specifications | Research-grade (≥95%) | [2] |
Storage Conditions | -20°C (cold-chain transportation) | [2] |
Table 2: Therapeutic Applications of Indole-Piperidine Hybrids
Therapeutic Area | Biological Targets | Lead Compounds |
---|---|---|
CNS Disorders | 5-HT₆ receptors, σ receptors | EMD386088, SB742457 |
Oncology | Tubulin, Bcl-2 proteins | 3-(Piperidin-4-yl)-1H-indoles |
Infectious Diseases | Membrane integrity disruptors | Quaternary piperidinyl indoles |
The strategic incorporation of methoxy and methyl groups at the 6- and 2-positions of indole-piperidine hybrids emerged from systematic structure-activity relationship (SAR) studies spanning 2005–2017. Early analogs like 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (EMD386088) demonstrated that 2-alkylation enhances agonist efficacy at 5-HT₆ receptors by restricting indole ring rotation, thereby optimizing receptor-binding pose [10]. Concurrently, 5-position substitutions evolved from halogens (Cl, Br) to methoxy groups, balancing electronic effects and metabolic stability.
The 6-methoxy-2-methyl variant represents a deliberate optimization to exploit three key physicochemical advantages:
Table 3: Evolution of Indole-Piperidine Derivatives in Drug Discovery
Year | Development Milestone | Key Compound |
---|---|---|
1993 | Cloning of 5-HT₆ receptor | N/A |
2005 | First 5-HT₆ agonist without ethylamino side chain | EMD386088 (5-chloro-2-methyl analog) |
2010 | SAR confirmation of 2-methyl for agonist efficacy | 5-Alkoxy-2-methyl-3-(THP-4-yl)-1H-indoles |
2017 | Engineering of CYP119 enzymes for indoline functionalization | Polycyclic indoline-containing drugs |
SAR analyses confirm that replacing 5-halogens with methoxy retains full agonist properties (EC₅₀ < 10 nM) while reducing off-target interactions. This is evidenced by comparative studies where 6-methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole exhibited >20-fold selectivity over 5-HT₃ receptors—a significant improvement over early chloro-substituted agonists [10]. The synthetic accessibility via acid-catalyzed condensation of 6-methoxy-2-methylindole with 4-piperidone (yields: 25–100%) further cemented its utility as a lead scaffold [10].
Table 4: SAR of Indole Positional Substitutions
Position | Substituent | Affinity (Ki, nM) | Functional Activity | Rationale |
---|---|---|---|---|
R₂ (C2) | Methyl | 7–15 | Full agonist | Torsional constraint for receptor fit |
H | >100 | Partial agonist | Excessive ring flexibility | |
R₃ (C5/C6) | 6-OMe | 10–20 | Full agonist | Electron donation & metabolic stability |
5-Cl | 7.4 | Full agonist | Enhanced affinity but poorer selectivity | |
5-NO₂ | 8 | Antagonist | Electron withdrawal alters efficacy |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: